molecular formula C3H6AsNaO3 B12659605 Sodium hydrogen allylarsonate CAS No. 94278-22-5

Sodium hydrogen allylarsonate

Cat. No.: B12659605
CAS No.: 94278-22-5
M. Wt: 187.99 g/mol
InChI Key: PCBQATSNTHKKOV-UHFFFAOYSA-M
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Description

Sodium hydrogen allylarsonate is a heterocyclic organic compound with the molecular formula C₃H₇AsO₃Na. It is known for its unique structure, which includes an arsenic atom bonded to an allyl group and a sodium ion. This compound is primarily used in research and experimental applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hydrogen allylarsonate can be synthesized through the reaction of allyl arsenic compounds with sodium hydroxide. The reaction typically involves the following steps:

    Preparation of Allyl Arsenic Compound: Allyl arsenic compounds are prepared by reacting arsenic trioxide with allyl alcohol in the presence of a catalyst.

    Formation of this compound: The allyl arsenic compound is then reacted with sodium hydroxide under controlled conditions to form this compound.

Industrial Production Methods

While this compound is primarily used for research purposes, its industrial production involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen allylarsonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: The allyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and related compounds.

    Reduction: Arsenic hydrides.

    Substitution: Compounds with different functional groups replacing the allyl group.

Scientific Research Applications

Sodium hydrogen allylarsonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which sodium hydrogen allylarsonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium arsenite: Similar in containing arsenic but lacks the allyl group.

    Sodium arsenate: Contains arsenic but has different oxidation states and functional groups.

    Allyl arsenic compounds: Similar in containing the allyl group but may have different counterions or additional functional groups.

Uniqueness

Sodium hydrogen allylarsonate is unique due to its specific combination of an allyl group and an arsenic atom bonded to a sodium ion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

CAS No.

94278-22-5

Molecular Formula

C3H6AsNaO3

Molecular Weight

187.99 g/mol

IUPAC Name

sodium;hydroxy(prop-2-enyl)arsinate

InChI

InChI=1S/C3H7AsO3.Na/c1-2-3-4(5,6)7;/h2H,1,3H2,(H2,5,6,7);/q;+1/p-1

InChI Key

PCBQATSNTHKKOV-UHFFFAOYSA-M

Canonical SMILES

C=CC[As](=O)(O)[O-].[Na+]

Origin of Product

United States

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